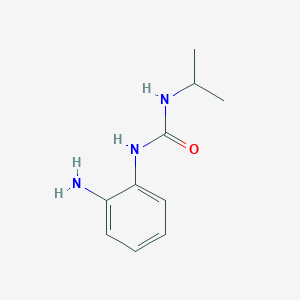

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one

Descripción general

Descripción

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one, commonly referred to as DMB, is a heterocyclic compound widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. It is a key component in the synthesis of many compounds and is used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Methods of Application or Experimental Procedures

The synthesis of antidepressant molecules involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .

Results or Outcomes

Depression affects roughly 280 million people worldwide . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Application in MR1 Ligand Precursor Synthesis

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

The compound is used in the synthesis, stabilization, and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) .

Methods of Application or Experimental Procedures

The synthesis of the MR1 ligand precursor involves the formation of a Schiff base .

Results or Outcomes

The synthesized MR1 ligand precursor has been used in protocols for the stimulation of human MAIT cells and production of both human and mouse MR1 tetramers for MAIT cell identification .

3. Application in the Synthesis of Duloxetine

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

The compound is used in the synthesis of Duloxetine , an antidepressant medication . Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain .

Methods of Application or Experimental Procedures

The synthesis of Duloxetine involves the use of Ir-catalyzed asymmetric conversion . The Boc-protected Duloxetine is obtained by Boc-protection of R-7, followed by Mitsunobu coupling .

Results or Outcomes

Duloxetine has shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

4. Application in the Synthesis of Pyrimido[4,5-d]pyrimidines

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

The compound is used in the synthesis of Pyrimido[4,5-d]pyrimidines , a class of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of Pyrimido[4,5-d]pyrimidines involves diazotization conditions of the analogs 77 with sodium nitrite in acetic acid through the cleavage of the N–N bond .

Results or Outcomes

The respective Pyrimido[4,5-d]pyrimidine 229 was obtained in a 38% yield .

Propiedades

IUPAC Name |

5-amino-6-(dimethylamino)-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-13(2)8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,10H2,1-2H3,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYHBKGWDUCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-(dimethylamino)-1,3-dihydro-2H-benzimidazol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)

![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)